molecular formula C18H15BrFN3O2 B277188 N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Numéro de catalogue B277188
Poids moléculaire: 404.2 g/mol
Clé InChI: WCRDKYLSWRPQTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as BF-5-MeO-DIBTA and is a member of the oxadiazole family of compounds. In

Applications De Recherche Scientifique

BF-5-MeO-DIBTA has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to have potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mécanisme D'action

The mechanism of action of BF-5-MeO-DIBTA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. Additionally, BF-5-MeO-DIBTA has been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BF-5-MeO-DIBTA has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory molecules, such as prostaglandins and cytokines, which are involved in the development of chronic pain and inflammation. Additionally, BF-5-MeO-DIBTA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

BF-5-MeO-DIBTA has a number of advantages for use in lab experiments. It is a highly potent compound, which means that it can be used in small quantities to achieve significant results. Additionally, it has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of BF-5-MeO-DIBTA is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.

Orientations Futures

There are a number of future directions for research on BF-5-MeO-DIBTA. One area of interest is the development of novel drug formulations that incorporate BF-5-MeO-DIBTA as an active ingredient. Additionally, further research is needed to fully understand the mechanism of action of BF-5-MeO-DIBTA and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method for BF-5-MeO-DIBTA, which could help to make it more readily available for use in scientific research.

Méthodes De Synthèse

The synthesis of BF-5-MeO-DIBTA involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate to produce an intermediate product. This intermediate product is then reacted with n-butyl lithium to form a lithium salt, which is then treated with butanoyl chloride to produce the final product, BF-5-MeO-DIBTA.

Propriétés

Nom du produit

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Formule moléculaire

C18H15BrFN3O2

Poids moléculaire

404.2 g/mol

Nom IUPAC

N-(4-bromo-2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C18H15BrFN3O2/c19-13-9-10-15(14(20)11-13)21-16(24)7-4-8-17-22-18(23-25-17)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,21,24)

Clé InChI

WCRDKYLSWRPQTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F

SMILES canonique

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.